molecular formula C7H4BrCl2NO2 B2838222 Methyl 5-bromo-3,6-dichloropicolinate CAS No. 1820664-86-5

Methyl 5-bromo-3,6-dichloropicolinate

Cat. No.: B2838222
CAS No.: 1820664-86-5
M. Wt: 284.92
InChI Key: MAISURFCXQJBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3,6-dichloropicolinate is a chemical compound with the molecular formula C7H4BrCl2NO2. It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 5th and 3rd, 6th positions of the pyridine ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3,6-dichloropicolinate typically involves the bromination and chlorination of picolinic acid derivatives. One common method includes the reaction of methyl picolinate with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 0-50°C to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3,6-dichloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Methyl 5-bromo-3,6-dichloropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3,6-dichloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3,6-dichloropicolinate is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-bromo-3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAISURFCXQJBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.